![molecular formula C27H46OS B14252942 10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol CAS No. 402913-57-9](/img/structure/B14252942.png)
10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol: is an organic compound with the molecular formula C27H46OS It is characterized by a thiol group attached to a decane chain, which is further connected to a phenoxy group substituted with a pentylcyclohexyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol typically involves multiple steps:
Formation of 4-(4-Pentylcyclohexyl)phenol: This intermediate can be synthesized by the reaction of 4-pentylcyclohexanone with phenol in the presence of an acid catalyst.
Etherification: The phenol group of 4-(4-Pentylcyclohexyl)phenol is then reacted with 1-bromodecane under basic conditions to form 10-[4-(4-Pentylcyclohexyl)phenoxy]decane.
Thiol Addition: Finally, the decane chain is functionalized with a thiol group through a nucleophilic substitution reaction using thiourea followed by hydrolysis.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thiol group in 10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Disulfides: Formed from the oxidation of the thiol group.
Thiolate Anion: Formed from the reduction of the thiol group.
Substituted Products: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: : 10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: : The compound’s thiol group can interact with biological molecules, making it useful in the study of enzyme inhibition and protein modification.
Industry: : Used in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Mécanisme D'action
The mechanism of action of 10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity is crucial in its interactions with biological targets, such as enzymes and proteins, where it can modify their activity by forming disulfide bonds or other covalent modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Pentylcyclohexyl)phenol: Lacks the decane-thiol chain but shares the pentylcyclohexyl-phenoxy structure.
Decane-1-thiol: Lacks the phenoxy and pentylcyclohexyl groups but contains the thiol-functionalized decane chain.
Uniqueness: : 10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol is unique due to the combination of a long alkyl chain, a phenoxy group, and a thiol group. This combination provides a balance of hydrophobic and reactive properties, making it versatile for various applications.
Propriétés
Numéro CAS |
402913-57-9 |
|---|---|
Formule moléculaire |
C27H46OS |
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
10-[4-(4-pentylcyclohexyl)phenoxy]decane-1-thiol |
InChI |
InChI=1S/C27H46OS/c1-2-3-10-13-24-14-16-25(17-15-24)26-18-20-27(21-19-26)28-22-11-8-6-4-5-7-9-12-23-29/h18-21,24-25,29H,2-17,22-23H2,1H3 |
Clé InChI |
CJJCOMGYHFNMFG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)OCCCCCCCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



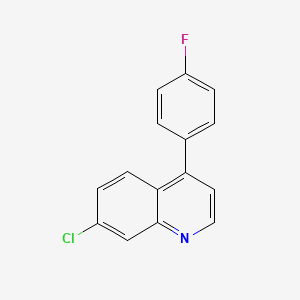
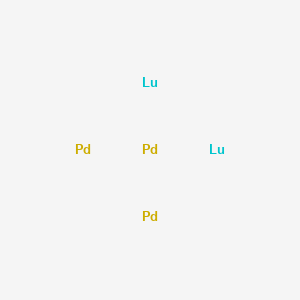

![5-[(Benzyloxy)methyl]-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B14252897.png)
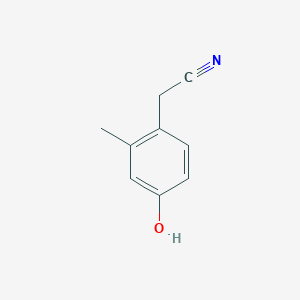
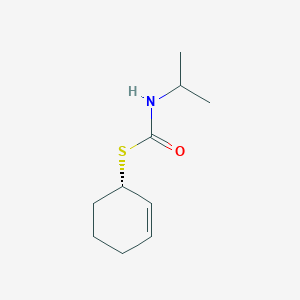
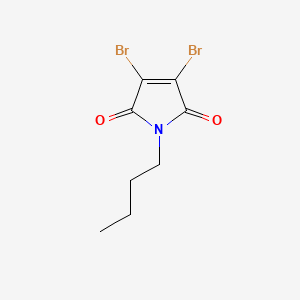
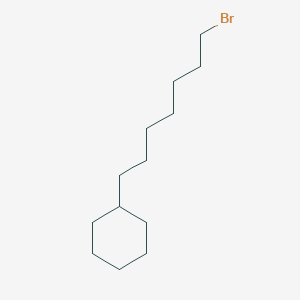
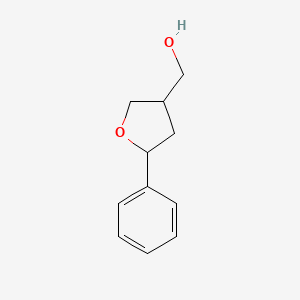
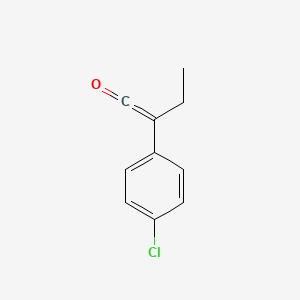
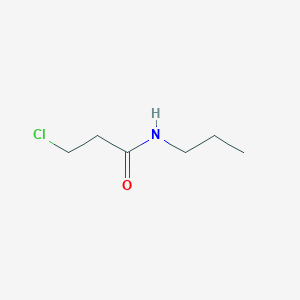
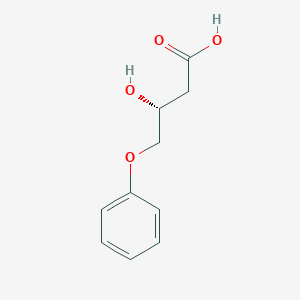
![4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine](/img/structure/B14252945.png)
